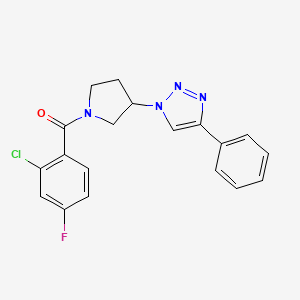
(2-chloro-4-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-4-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16ClFN4O and its molecular weight is 370.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-chloro-4-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a chloro-fluorophenyl moiety linked to a triazole-pyrrolidine framework. Its molecular formula is C18H15ClFN3O with a molecular weight of approximately 315.77 g/mol . The presence of the triazole ring is significant as it is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to our compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with fungal cell membrane synthesis.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at 1 mM concentration |
| Escherichia coli | Moderate activity observed |
| Proteus mirabilis | High inhibition potency |
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The binding affinity to specific cancer targets has been quantified using molecular docking studies.
Key Findings:
- IC50 Values: Compounds showed IC50 values ranging from 250 nM to 500 nM against different cancer types.
- Mechanism: Induction of cell cycle arrest in the G2/M phase and apoptosis through mitochondrial pathways were noted.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease progression. For example, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Binding Studies:
Molecular docking simulations revealed favorable interactions between the compound and the active sites of target enzymes, suggesting a strong potential for therapeutic applications in cancer treatment.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including our compound, demonstrated that modifications in the phenyl groups could enhance antimicrobial activity significantly. The study reported that compounds with electron-withdrawing groups exhibited better efficacy against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In vitro studies using HeLa cells showed that the compound induced apoptosis at concentrations as low as 100 nM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating effective apoptotic induction .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O/c20-17-10-14(21)6-7-16(17)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNNWPRSZQCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














